REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[C:4]([CH2:10][C:11]([CH3:13])=[CH2:12])=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1>C(OCC)(=O)C.S(=O)(=O)(O)O.O>[CH3:12][C:11]1([CH3:13])[CH2:10][C:4]2[C:5]([OH:9])=[CH:6][CH:7]=[CH:8][C:3]=2[CH2:2][O:1]1
|
Name
|
|
Quantity
|
360 mg
|
Type
|
reactant
|
Smiles
|
OCC=1C(=C(C=CC1)O)CC(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1C(=C(C=CC1)O)CC(=C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 4 hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Phases were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a colourless oil
|
Type
|
CUSTOM
|
Details
|
The oil was triturated with cyclohexane
|
Type
|
CUSTOM
|
Details
|
to obtain a white solid
|
Type
|
FILTRATION
|
Details
|
that was filtered
|
Type
|
WASH
|
Details
|
washed with cyclohexane (20 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(OCC=2C=CC=C(C2C1)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: CALCULATEDPERCENTYIELD | 36.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |